molecular formula C11H12O4 B3370008 4-Acetoxybenzyl acetate CAS No. 2937-64-6

4-Acetoxybenzyl acetate

Cat. No.: B3370008
CAS No.: 2937-64-6
M. Wt: 208.21 g/mol
InChI Key: HUOJLQXKNCFOGC-UHFFFAOYSA-N
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Description

4-Acetoxybenzyl acetate is an organic compound with the molecular formula C11H12O4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its acetoxy group attached to a benzyl acetate structure, making it a versatile molecule for numerous chemical reactions and applications.

Scientific Research Applications

4-Acetoxybenzyl acetate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxybenzyl acetate can be synthesized through the acetylation of 4-hydroxybenzyl alcohol using acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically involves mixing 4-hydroxybenzyl alcohol with acetic anhydride and a drop of concentrated sulfuric acid, followed by heating the mixture to around 50-60°C for about 15 minutes. The product is then purified through recrystallization from ethanol-water mixtures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using advanced techniques such as distillation and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybenzyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-acetoxybenzaldehyde using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 4-acetoxybenzyl alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcohol solvent.

Major Products:

Mechanism of Action

The mechanism of action of 4-acetoxybenzyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding benzyl alcohol, which can further participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

    4-Acetoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    4-Acetoxybenzaldehyde: An oxidized form of 4-acetoxybenzyl acetate.

    4-Hydroxybenzyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.

Uniqueness: this compound is unique due to its dual acetoxy and acetate groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(4-acetyloxyphenyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)14-7-10-3-5-11(6-4-10)15-9(2)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOJLQXKNCFOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268180
Record name Benzenemethanol, 4-(acetyloxy)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2937-64-6
Record name Benzenemethanol, 4-(acetyloxy)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2937-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-(acetyloxy)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetoxybenzyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8SMX9A9XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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